3-(2-Chlorobenzyl)pyrrolidine hydrochloride
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Overview
Description
3-(2-Chlorobenzyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a 2-chlorobenzyl group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorobenzyl)pyrrolidine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with pyrrolidine in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorobenzyl)pyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.
Scientific Research Applications
3-(2-Chlorobenzyl)pyrrolidine hydrochloride is widely used in scientific research due to its versatility and unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound is also used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism by which 3-(2-Chlorobenzyl)pyrrolidine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved can vary, but the compound typically interacts with biological macromolecules such as enzymes or receptors.
Comparison with Similar Compounds
3-(2-Chlorobenzyl)pyrrolidine hydrochloride is similar to other pyrrolidine derivatives, such as 3-(3-chlorobenzyl)pyrrolidine hydrochloride and 3-(4-chlorobenzyl)pyrrolidine hydrochloride. These compounds differ in the position of the chlorine atom on the benzyl group, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its applications in various fields.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and pharmaceutical development. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals harness its full potential.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9;/h1-4,9,13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDWFEHVFKVJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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